HLA‑A*24:02‑Exclusive Restriction Contrasts with Multiallelic or A*02:01‑Only Restriction of Canonical gp100 Peptides
The gp100‑in4 peptide (VYFFLPDHL) binds solely to HLA‑A*24:02, whereas the widely used gp100:280‑288 peptide (YLEPGPVTA) binds to HLA‑A*02:01, and the gp100:154‑162 epitope (KTWGQYWQV) is also restricted to HLA‑A*02:01 . This allelic exclusivity was demonstrated by the strict dependence of T‑cell clone recognition on HLA‑A*24:02‑matched allogeneic melanoma lines and the complete absence of reactivity against HLA‑A*24:02‑negative targets . In a DC‑vaccination study, tetramer‑positive CD8⁺ T‑cell responses were detected in 70% of HLA‑A*02:01‑typed patients against a panel of three epitopes (gp100:154‑162, gp100:280‑288, tyrosinase:369‑377), yet none of these responses involve the intron‑4 epitope, underscoring that gp100‑in4 elicits a completely non‑overlapping immune repertoire .
| Evidence Dimension | HLA allele restriction (in vitro binding and functional recognition) |
|---|---|
| Target Compound Data | HLA‑A*24:02 only (VYFFLPDHL) |
| Comparator Or Baseline | gp100:280‑288 (YLEPGPVTA): HLA‑A*02:01; gp100:154‑162 (KTWGQYWQV): HLA‑A*02:01; gp100:209‑217 (ITDQVPFSV): HLA‑A*02:01 |
| Quantified Difference | Complete non‑overlap: target peptide requires HLA‑A*24:02; comparator peptides require HLA‑A*02:01 |
| Conditions | T‑cell clone recognition assays (Robbins et al. 1997); tetramer analysis of vaccinated patient PBMCs (Baba et al. 2010); DC vaccination trial tetramer data (core.ac.uk, 2016) |
Why This Matters
For laboratories or clinical programs serving HLA‑A*24:02‑positive populations, the exonic gp100 peptides are functionally inert; procurement must be restricted to the VYFFLPDHL sequence, making the intron‑4 peptide an irreplaceable reagent for immunological monitoring and vaccine formulation in these cohorts.
- [1] Robbins PF, El-Gamil M, Li YF, et al. The intronic region of an incompletely spliced gp100 gene transcript encodes an epitope recognized by melanoma-reactive tumor-infiltrating lymphocytes. J Immunol. 1997;159(1):303-308. PMID: 9200467. View Source
- [2] Baba T, Sato-Matsushita M, Kanamoto A, et al. Phase I clinical trial of the vaccination for the patients with metastatic melanoma using gp100-derived epitope peptide restricted to HLA-A*2402. J Transl Med. 2010;8:84. DOI: 10.1186/1479-5876-8-84. View Source
- [3] Bol KF, van den Bosch T, Schreibelt G, et al. Adjuvant dendritic cell vaccination induces tumor-specific immune responses in the majority of stage III melanoma patients. Oncoimmunology. 2016;5(8):e1191734. DOI: 10.1080/2162402X.2016.1191734. View Source
